molecular formula C19H13ClFN5O3 B6504797 1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one CAS No. 1396761-04-8

1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one

Cat. No.: B6504797
CAS No.: 1396761-04-8
M. Wt: 413.8 g/mol
InChI Key: MSZMIVLMTCUTCQ-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole is attached to a 3-chloro-4-fluorophenyl group via a methyl linker at position 1, while the second oxadiazole at position 5 is functionalized with a cyclopropyl group.

Properties

IUPAC Name

1-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O3/c20-13-7-11(3-5-14(13)21)18-22-15(28-24-18)9-26-8-12(4-6-16(26)27)19-23-17(25-29-19)10-1-2-10/h3-8,10H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZMIVLMTCUTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a) 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
  • Core : Pyrrolidin-2-one (5-membered lactam) vs. dihydropyridin-2-one (6-membered lactam).
  • Substituents : Similar 3-chloro-4-fluorophenyl and cyclopropyl-oxadiazole groups but lacks the methyl linker.
  • Implications: The pyrrolidinone core may confer higher rigidity and altered pharmacokinetic properties compared to the dihydropyridinone analogue.
b) 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione ()
  • Core: Thieno[3,2-d]pyrimidine dione (fused bicyclic system) vs. monocyclic dihydropyridin-2-one.
  • Substituents : 2-chlorophenyl (vs. 3-chloro-4-fluorophenyl) and fluorobenzyl (vs. cyclopropyl-oxadiazole).

Substituent Analysis

Compound Oxadiazole Substituents Aromatic Groups Linkers
Target Compound 3-cyclopropyl, 3-chloro-4-fluorophenyl Chlorofluorophenyl, cyclopropyl Methyl linker
Compound 3-cyclopropyl, 3-chloro-4-fluorophenyl Chlorofluorophenyl Direct bond
Compound 2-chlorophenyl, 4-fluorobenzyl Chlorophenyl, fluorobenzyl Methyl linker
  • Key Observations: The 3-chloro-4-fluorophenyl group in the target compound and ’s analogue may enhance lipophilicity and halogen bonding, critical for membrane penetration and target engagement .

Pharmacological Potential

  • Oxadiazole Role : Both 1,2,4-oxadiazoles in the target compound act as bioisosteres for ester or amide groups, improving metabolic stability and bioavailability .
  • Comparison with Triazole Derivatives ():
    • Compounds like 5-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit thiol-mediated reactivity, which the target compound lacks. This difference may influence selectivity toward cysteine-dependent enzymes .

Research Findings and Limitations

  • Synthetic Challenges : The methyl linker in the target compound may introduce synthetic complexity compared to direct-bonded analogues (e.g., ), affecting scalability .
  • Biological Data Gap: No direct pharmacological data for the target compound were found in the provided evidence. Inferences are drawn from structurally related molecules.

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